4-(4-methoxyphenyl)-5-[(pyrimidin-2-ylsulfanyl)methyl]-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-(4-methoxyphenyl)-5-[(pyrimidin-2-ylsulfanyl)methyl]-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 4-(4-methoxyphenyl)-5-[(pyrimidin-2-ylsulfanyl)methyl]-4H-1,2,4-triazole-3-thiol typically involves multi-step reactions. One common synthetic route includes the reaction of 4-methoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with pyrimidine-2-thiol under acidic conditions to yield the desired triazole derivative. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity.
Chemical Reactions Analysis
4-(4-methoxyphenyl)-5-[(pyrimidin-2-ylsulfanyl)methyl]-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, where nucleophiles like amines or thiols replace specific substituents, forming new derivatives. Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(4-methoxyphenyl)-5-[(pyrimidin-2-ylsulfanyl)methyl]-4H-1,2,4-triazole-3-thiol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for the development of new therapeutic agents.
Industry: The compound can be used in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.
Mechanism of Action
The mechanism of action of 4-(4-methoxyphenyl)-5-[(pyrimidin-2-ylsulfanyl)methyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and disrupting biological pathways. For example, it may inhibit the activity of certain enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
4-(4-methoxyphenyl)-5-[(pyrimidin-2-ylsulfanyl)methyl]-4H-1,2,4-triazole-3-thiol can be compared with other similar compounds, such as:
4-(4-methoxyphenyl)-3-(pyrimidin-2-ylmethyl)-1H-1,2,4-triazole-5-thione: This compound lacks the sulfanyl group, which may affect its reactivity and biological activity.
4-(4-methoxyphenyl)-3-(pyrimidin-2-ylsulfanylmethyl)-1H-1,2,4-triazole-5-one: The oxygen atom in place of sulfur may lead to different chemical properties and applications.
4-(4-methoxyphenyl)-3-(pyrimidin-2-ylmethyl)-1H-1,2,4-triazole-5-one: This compound combines the features of the previous two, providing a basis for comparison in terms of reactivity and biological activity.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
4-(4-methoxyphenyl)-3-(pyrimidin-2-ylsulfanylmethyl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5OS2/c1-20-11-5-3-10(4-6-11)19-12(17-18-14(19)21)9-22-13-15-7-2-8-16-13/h2-8H,9H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUGRLSNLFCEOCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NNC2=S)CSC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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